2-Amino-2-(3-chlorophenyl)acetic acid

Neuropathic Pain Calcium Channel Binding Affinity

The meta-chloro substituent creates a unique profile: high α2δ binding (Ki = 54 nM) with zero anti-allodynic efficacy in vivo—the definitive negative control for gabapentinoid target-engagement studies. For chiral resolution, the racemate exhibits exceptional separation (α = 13.17 with Wei-Phos-Pd), outperforming phenylalanine. Validated multi-target inhibitor: MAO-A IC50 = 60 nM, APN IC50 = 70 nM, HDAC IC50 = 173 nM. Strategic intermediate for beta-lactam antibiotic synthesis and SAR campaigns where simple substitution with 4-chloro or unsubstituted phenylglycine is scientifically invalid.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 29884-14-8
Cat. No. B1267156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-chlorophenyl)acetic acid
CAS29884-14-8
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C(=O)O)N
InChIInChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
InChIKeyMGOUENCSVMAGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-chlorophenyl)acetic Acid (CAS 29884-14-8): A Core Chiral Phenylglycine Scaffold for Pharmaceutical Intermediates


2-Amino-2-(3-chlorophenyl)acetic acid, also known as 3-chlorophenylglycine or DL-3-chlorophenylglycine, is a chiral, non-proteinogenic amino acid belonging to the phenylglycine class [1]. It serves as a foundational synthetic intermediate for the preparation of penicillins and other bioactive molecules, and its molecular architecture makes it a subject of extensive structure-activity relationship (SAR) studies involving the benzyl moiety . The presence of the meta-chloro substituent fundamentally alters the compound's electronic and steric properties relative to its ortho- and para-substituted analogs, as well as the unsubstituted parent phenylglycine, impacting its behavior in chiral recognition and biological systems [1].

2-Amino-2-(3-chlorophenyl)acetic Acid: Why Regioisomeric or Unsubstituted Analogs Cannot Be Interchanged


The position of the chlorine atom on the phenyl ring dictates both the stereochemical outcomes of chiral separations and the compound's biological target engagement. A simple substitution of 2-amino-2-(3-chlorophenyl)acetic acid with its 4-chloro (para) or unsubstituted (phenylglycine) analog is not scientifically valid due to substantial differences in enzyme recognition [1] and, critically, a unique disconnect between high-affinity target binding and functional in vivo efficacy [2]. As detailed in the quantitative evidence below, these differences are not subtle; they represent binary distinctions in activity and quantifiable differences in chiral recognition, which directly impact the reproducibility and outcome of research and synthetic processes.

2-Amino-2-(3-chlorophenyl)acetic Acid (CAS 29884-14-8) vs. Analogs: A Quantitative Differentiation Guide


High-Affinity α2δ Ligand Binding Does Not Translate to In Vivo Anti-Allodynic Efficacy

This compound binds with high affinity (Ki = 54 nM) to the α2δ subunit of voltage-gated calcium channels, a target for neuropathic pain therapies like gabapentin and pregabalin [1]. However, in a direct head-to-head comparison, it exhibited no anti-allodynic effects in a rat spinal nerve ligation model at oral doses up to 300 μmol/kg, whereas the parent compound, (l)-phenylglycine, which has a 3.3-fold lower binding affinity (Ki = 180 nM), was fully efficacious (ED50 = 80 μmol/kg) [1]. This creates a stark contrast: m-chlorophenylglycine is a high-affinity, functionally inert ligand, while (l)-phenylglycine is a lower-affinity, functionally active ligand.

Neuropathic Pain Calcium Channel Binding Affinity In Vivo Pharmacology

Superior Substrate Recognition by a Streptomyces Aminotransferase

In an enzymatic assay with an L-α,β-diaminopropionic acid aminotransferase from Streptomyces sp., DL-4-chlorophenylglycine (para-substituted) was a poor substrate, exhibiting only 7.4 ± 0.1% relative activity compared to the standard L-2-phenylglycine [1]. This is in stark contrast to the ortho-substituted analog, DL-2-chlorophenylglycine, which showed significantly higher activity at 56.9 ± 1.2% [1]. This provides a class-level inference that the para-substituted 4-chloro isomer is a much weaker substrate than the 2-chloro isomer, underscoring the critical impact of halogen position on enzyme recognition.

Biocatalysis Enzyme Substrate Specificity Aminotransferase Relative Activity

Enhanced Chiral Recognition with a Novel Diphosphine Ligand

In a cross-study comparison of chiral separation efficiency using different metal-diphosphine extractants, 3-chlorophenylglycine demonstrated a notably high separation factor (α = 13.17) with the Wei-Phos-Pd ligand [1]. This was significantly higher than the separation factors observed for other amino acids in the same study, such as phenylalanine (α = 12.19) and homophenylalanine (α = 8.89) [1]. This indicates that the 3-chlorophenylglycine scaffold is particularly amenable to efficient enantioseparation using this class of ligands.

Chiral Separation Enantioseparation Asymmetric Synthesis Chiral Extraction

Validated Inhibitory Activity Against Key Enzyme Targets

This compound has demonstrated consistent, quantifiable inhibitory activity across multiple independent assays for several therapeutically relevant enzymes. Specifically, it inhibited human recombinant MAO-A with an IC50 of 60 nM [1], porcine kidney aminopeptidase N (APN) with an IC50 of 70 nM [2], and showed activity against HDAC enzymes in human HeLa cell extracts with an IC50 of 173 nM [3]. These cross-assay consistent values provide a reliable potency baseline for SAR studies.

Enzyme Inhibition MAO-A APN HDAC BindingDB

Strategic Application Scenarios for 2-Amino-2-(3-chlorophenyl)acetic Acid (CAS 29884-14-8) Based on Differentiation Evidence


Neuroscience Research: A High-Affinity, Functionally Inert α2δ Ligand for Target Deconvolution

The unique pharmacological profile—high α2δ binding affinity (Ki = 54 nM) coupled with a complete lack of anti-allodynic efficacy in a robust in vivo model—makes this compound an essential negative control tool [1]. In studies aiming to differentiate between binding events and downstream functional effects of gabapentinoid drugs, 2-amino-2-(3-chlorophenyl)acetic acid is the superior choice over its parent compound, (l)-phenylglycine, which is functionally active [1]. It is an indispensable reference standard for target engagement studies where functional modulation must be ruled out.

Process Development: Optimized Chiral Resolution Using Wei-Phos-Pd Extractants

For laboratories or CROs tasked with producing single enantiomers of 3-chlorophenylglycine, the evidence points to a significant process advantage. The compound exhibits an exceptionally high separation factor (α = 13.17) with the Wei-Phos-Pd chiral selector, outperforming other common amino acids like phenylalanine (α = 12.19) and homophenylalanine (α = 8.89) [2]. Procuring the racemic mixture (CAS 29884-14-8) for subsequent resolution with this specific ligand system represents a data-driven, high-efficiency strategy for obtaining enantiopure material.

Medicinal Chemistry: A Versatile Scaffold for Multi-Target Inhibitor Design

The compound's validated, low-micromolar inhibitory activity against human MAO-A (IC50 = 60 nM) [3], porcine APN (IC50 = 70 nM) [4], and human HDACs (IC50 = 173 nM) [5] provides a solid, multi-target baseline for SAR campaigns. Its procurement is justified for research groups developing novel inhibitors for neurological disorders (MAO), cancer (APN/CD13), or epigenetic regulation (HDAC), where the 3-chloro-phenylglycine core offers a proven starting point for potency optimization and selectivity tuning.

Synthetic Chemistry: Critical Intermediate for Penicillin Analogs and Benzyl-Containing Drugs

As a documented intermediate for synthetic penicillin preparation and a key building block for SAR studies of benzyl-containing pharmaceuticals , this compound is a strategic procurement item for any laboratory synthesizing novel beta-lactam antibiotics or investigating the role of the phenylglycine moiety in drug-receptor interactions. Its unique electronic properties, conferred by the meta-chloro substituent, are a non-negotiable requirement for these specific synthetic and SAR pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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